Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
Description
Properties
Molecular Formula |
C21H18ClN3O3S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-4-3-5-14(10-13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-8-6-15(7-9-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
RYLCXOWPWSGPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated Benzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl chloride derivative with a thiol group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate serves as a versatile building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity, particularly against cancer and infectious diseases.
Key Findings :
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. In vitro assays demonstrated significant cytotoxic effects, making it a candidate for further development as an anticancer drug.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against several bacterial strains, as summarized in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Biological Studies
The compound is utilized to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors. Its ability to modulate enzyme activity and influence cellular signaling pathways is particularly noteworthy.
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Interaction : The pyrimidine ring can interact with nucleic acids or proteins, modulating their function.
Materials Science
In materials science, this compound can be incorporated into polymers to enhance specific properties such as thermal stability and resistance to degradation.
Case Study on Cancer Treatment
A notable study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size after treatment compared to the control group, suggesting its potential as a therapeutic agent.
Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. It was found to enhance the effectiveness of conventional antibiotics when used in combination therapies, highlighting its role in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The chlorinated benzyl sulfanyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Sulfanyl Group
The 3-methylbenzylsulfanyl group in the target compound is a key structural feature. Modifications to this group significantly alter electronic and steric properties:
Core Pyrimidine Modifications
The 5-chloropyrimidine core is conserved in most analogs, but adjacent functional groups vary:
- Its crystal structure shows a cis-amide conformation, contrasting with trans conformations in metal complexes, which may affect binding dynamics .
Ester Group Variations
The methyl benzoate ester in the target compound distinguishes it from sulfonylurea herbicides ():
- Sulfonylurea Herbicides : These compounds (e.g., metsulfuron methyl) feature triazine or pyridine cores with sulfonylurea linkages. Their mode of action involves acetolactate synthase inhibition, unlike the pyrimidine-based target compound, which may target different pathways .
Research Findings and Implications
Structural Stability and Interactions
- The target compound’s 3-methylbenzylsulfanyl group contributes to hydrophobic interactions in biological systems, while the benzoate ester may enhance bioavailability.
- Analog 1’s sulfamoyl group could improve water solubility, making it more suitable for intravenous applications.
Biological Activity
Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine ring, a chlorinated benzyl sulfanyl group, and a benzoate moiety, which contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18ClN3O3S
- Molecular Weight : 427.9 g/mol
- IUPAC Name : methyl 4-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate
- CAS Number : 885728-12-1
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Interaction : The pyrimidine ring can interact with nucleic acids or proteins, modulating their function and impacting cellular signaling pathways.
- Oxidative Stress Modulation : The sulfanyl group can participate in redox reactions, influencing oxidative stress levels within cells.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Case Study on Cancer Treatment :
A study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size after treatment compared to the control group, suggesting its potential as a therapeutic agent. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. It was found to enhance the effectiveness of conventional antibiotics when used in combination therapies, highlighting its role in combating antibiotic resistance.
Q & A
Q. What are the standard synthetic routes for Methyl 4-[...]benzoate, and how is its purity validated?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Reacting 5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-carboxylic acid derivatives with methyl 4-aminobenzoate via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
- Crystallization : Purification via recrystallization using solvents like DMF or ethanol to achieve >95% purity, validated by HPLC .
- Characterization : Confirmation via single-crystal X-ray diffraction (for structural elucidation, bond angles, and packing motifs) and NMR spectroscopy (to verify substituent integration and absence of byproducts) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolves the 3D structure, including the dihedral angle between the pyrimidine and benzoate moieties (e.g., 15.8° deviation reported in similar derivatives) .
- NMR Spectroscopy : H and C NMR identify key signals, such as the methyl ester peak at ~3.9 ppm and sulfanyl protons at 4.3 ppm .
- IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Q. What safety protocols are recommended during synthesis?
- Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and transfer to certified waste handlers to prevent environmental contamination .
- Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and eye protection due to potential toxicity of sulfanyl and pyrimidine groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrimidine-thioether intermediate?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine’s C2 position by stabilizing transition states .
- Catalyst Use : Na₂S₂O₅ improves cyclization efficiency in heterocycle formation, as demonstrated in analogous benzimidazole syntheses .
- Temperature Control : Maintaining 50–60°C during amide coupling prevents thermal decomposition of the sulfanyl group .
Q. How to address discrepancies between computational and experimental structural data?
- Multi-Technique Validation : Compare XRD data (e.g., bond lengths: C-Cl = 1.74 Å experimentally vs. 1.72 Å DFT-predicted) with DFT-optimized geometries to identify steric or electronic effects .
- Dynamic NMR : Resolve conformational flexibility in solution (e.g., rotation of the 3-methylbenzyl group) that may deviate from solid-state XRD models .
Q. What strategies enhance the compound’s stability under physiological conditions?
Q. How to evaluate the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor the displacement of the sulfanyl group using HPLC or LC-MS under varying pH and nucleophile concentrations (e.g., amines, thiols) .
- Leaving Group Analysis : Compare activation energies (ΔG‡) for substitutions with alternative leaving groups (e.g., chloro vs. fluoro at the pyrimidine’s C5 position) .
Data Contradiction Analysis
Q. Conflicting NMR integration ratios for aromatic protons: How to resolve?
Q. Discrepancies in melting points across studies: What causes variability?
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Use XRD to identify polymorphic forms .
- Impurity Profiles : Trace solvents (e.g., DMF residues) depress melting points. Validate purity via DSC and TGA .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
